molecular formula C11H19NaO2 B1592752 Sodium undecylenate CAS No. 3398-33-2

Sodium undecylenate

Cat. No. B1592752
CAS RN: 3398-33-2
M. Wt: 206.26 g/mol
InChI Key: DKYPZNSPQXLRRQ-UHFFFAOYSA-M
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Description



  • Sodium undecylenate is an unsaturated fatty acid derived from castor oil.

  • It is used in cosmetics and personal care products as a preservative and surfactant.

  • Its salts, such as potassium undecylenate, prevent bacterial growth and protect products from spoilage.

  • Sodium undecylenate also aids in cleaning skin and hair by facilitating the mixing of water with oil and dirt.





  • Synthesis Analysis



    • Sodium undecylenate is synthesized by pyrolysis of ricinoleic acid, which is derived from castor oil.

    • The methyl ester of ricinoleic acid is cracked to yield undecylenic acid and heptanal.

    • Hydrolysis of the methyl ester produces sodium undecylenate.





  • Molecular Structure Analysis



    • Chemical formula: C₁₁H₁₉NaO₂

    • Molecular weight: 206.26 g/mol

    • Structure: CH₂=CH(CH₂)₈CO₂H





  • Chemical Reactions Analysis



    • Sodium undecylenate inhibits morphogenesis in Candida albicans, an opportunistic pathogenic yeast.

    • It prevents the conversion of yeast to the filamentous form, which is associated with active infections and virulence.





  • Physical And Chemical Properties Analysis



    • Density: 1.63 g/cm³

    • Boiling Point: 300.8°C at 760 mmHg

    • Flash Point: 145.8°C

    • Non-hazardous substance




  • Scientific Research Applications

    Chromatographic Applications

    • Sodium undecylenate derivatives, like polymerized sodium 11-acrylamidoundecanoate, have been used in micellar electrokinetic chromatography for separating uncharged compounds. This application demonstrates high separation efficiencies and unique selectivity, beneficial for optimizing methods in analytical chemistry (Fujimoto, 2001).

    Catalysis in Chemical Reactions

    • Sodium undecylenate-based materials, such as Fe3O4@poly(undecylenic acid-co-4-vinyl pyridine-co-sodium acrylate), have been developed as catalysts for important chemical reactions like the Heck and Suzuki reactions. These are used in water and show excellent catalytic activity and reusability, demonstrating their potential in industrial chemistry (Wang et al., 2015).

    Energy Storage Applications

    • Sodium undecylenate derivatives have potential applications in sodium-ion batteries, a promising area of research for sustainable energy storage. These derivatives can enhance the performance and efficiency of sodium-ion batteries, contributing to advancements in renewable energy technologies (Lee et al., 2014).

    Polymer Science

    • The emulsion of p(vinyl acetate/sodium undecylenate) has been studied for its potential in polymer science. Research in this area focuses on the impact of monomer ratios on polymerization and latex performance, contributing to the development of new polymer materials (Zhang Shu-xiang, 2007).

    Medical Imaging

    • Sodium undecylenate has applications in sodium magnetic resonance imaging (MRI) in vivo. This is an area of growing interest in medical imaging research, providing quantitative biochemical information on tissue viability and aiding in the diagnosis and prognosis of various diseases (Madelin & Regatte, 2013).

    Safety And Hazards



    • Keep away from ignition sources.

    • Ground equipment containing sodium undecylenate.

    • Avoid breathing dust.

    • Store below 0°C (32°F).




  • Future Directions



    • Researchers continue to address challenges related to sodium dendritic growth during cycling.

    • Efforts focus on protective layers, electrolyte additives, current collectors, and alloy materials.




    properties

    IUPAC Name

    sodium;undec-10-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DKYPZNSPQXLRRQ-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCCCCCCCCC(=O)[O-].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H19NaO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4037039
    Record name Sodium undecylenate
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    Molecular Weight

    206.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid; [Sigma-Aldrich MSDS]
    Record name Sodium undecylenate
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    Product Name

    Sodium undecylenate

    CAS RN

    3398-33-2
    Record name Sodium undecylenate
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    Record name Sodium undecylenate
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    Record name Sodium undec-10-enoate
    Source European Chemicals Agency (ECHA)
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    Record name sodium undecylenate
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    Record name SODIUM UNDECYLENATE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    192
    Citations
    KT Tellman, CP Palmer - … : An International Journal, 1999 - Wiley Online Library
    … A family of polymeric pseudostationary phases based on sodium undecylenate or sodium undecenyl sulfate has been studied in some detail [20± 27]. An idealized structure for the …
    CP Palmer, KT Tellman - Journal of Microcolumn Separations, 1999 - Wiley Online Library
    … In this study, the synthetic yield, relative molecular weights, and chromatographic properties of micelle polymers of sodium undecylenate resulting from the use of hydrophobic chemical …
    Number of citations: 16 onlinelibrary.wiley.com
    TA Foglia, PA Barr, AJ Malloy… - Journal of the American …, 1977 - Wiley Online Library
    … The osmium tetroxide oxidation of sodium undecylenate results in the formation of 10,11-dihydroxyundecanoic acid and the cleavage product sebacic acid in varying yields. …
    Number of citations: 64 aocs.onlinelibrary.wiley.com
    CA Lau-Cam, RW Roos - Journal of liquid chromatography & …, 1998 - Taylor & Francis
    … Calcium undecylenate was prepared by treating a solution of sodium undecylenate (Aldrich) with an excess of calcium chloride solution, collecting the product by filtration, rinsing the …
    Number of citations: 5 www.tandfonline.com
    EL Keeney, L Ajello, E Lankford - Bulletin of the Johns Hopkins …, 1944 - cabdirect.org
    … Abstract : Sodium caprylate, sodium caprate, and sodium undecylenate were usually more … The in vitro action of sodium caprate and sodium undecylenate qualifies these preparations …
    Number of citations: 63 www.cabdirect.org
    AL WEINER, JAN SCHWARZ - AMA Archives of Dermatology, 1957 - jamanetwork.com
    … robutamine and combinations of pyrrobutamine, undecylenic acid, and sodium undecylenate appear to be effective in the therapy of superficial mycotic infections of the skin. This is …
    Number of citations: 2 jamanetwork.com
    有田喜一, 白石振作, 妹尾学, 浅原照三 - 日本化学会誌, 1973 - jlc.jst.go.jp
    … St polymerized remarkably in the presence of surfactants such as $odium linolate or sodium linolenate having internal double bond with cis configuration or sodium undecylenate …
    Number of citations: 2 jlc.jst.go.jp
    CP Palmer, HM McNair - Journal of Microcolumn Separations, 1992 - Wiley Online Library
    … Sodium dodecyl sulfate, sodium undecylenate, and the oligomer of sodium undecylenate were weighed into solution to give the reported concentrations. A formula weight of 2,000 g …
    Number of citations: 100 onlinelibrary.wiley.com
    L Yi - 2004 - search.proquest.com
    … The possibility of using polymeric sodium undecylenate (poly-SUA) and sodium undecylenate (SUA) mobile phases to separate polycyclic aromatic hydrocarbons (PAHs) on C18 …
    Number of citations: 0 search.proquest.com
    J Heade, S Maher, SB Bleiel, DJ Brayden - Journal of Pharmaceutical …, 2018 - Elsevier
    … Low concentrations of sodium caprate (C 10 ), sodium undecylenate (C 11:1 ), or sodium laurate (C 12 ) combined with Labrasol ® increased the apparent permeability coefficient (P …
    Number of citations: 22 www.sciencedirect.com

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